molecular formula C11H11NO2S B1268565 4-Benzothiazol-2-yl-butyric acid CAS No. 41387-91-1

4-Benzothiazol-2-yl-butyric acid

Cat. No.: B1268565
CAS No.: 41387-91-1
M. Wt: 221.28 g/mol
InChI Key: DOTLYHUQAIHKEV-UHFFFAOYSA-N
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Description

4-Benzothiazol-2-yl-butyric acid is an organic compound with the molecular formula C11H11NO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazol-2-yl-butyric acid typically involves the condensation of 2-aminobenzenethiol with butyric acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with butyric anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazol-2-yl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-Benzothiazol-2-yl-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzothiazol-2-yl-butyric acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the butyric acid moiety.

    2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.

    Benzoxazole: A similar heterocyclic compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 4-Benzothiazol-2-yl-butyric acid is unique due to the presence of the butyric acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLYHUQAIHKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356714
Record name 4-Benzothiazol-2-yl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41387-91-1
Record name 4-Benzothiazol-2-yl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-benzothiazol-2-yl)butanoic acid
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